Cas no 2228149-08-2 (1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol)

1-Amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol is a chiral amino alcohol derivative featuring a chloro-dimethoxyphenyl substituent, which imparts unique steric and electronic properties. Its structural framework, combining an amino group with a hydroxyl functionality adjacent to a substituted aromatic ring, makes it a valuable intermediate in organic synthesis, particularly for asymmetric catalysis and pharmaceutical applications. The chloro and methoxy groups enhance reactivity and selectivity in nucleophilic substitution or coupling reactions. This compound’s well-defined stereochemistry also supports its use in the preparation of enantiomerically pure compounds. Its stability under standard conditions and compatibility with diverse reaction conditions further underscore its utility in fine chemical and medicinal chemistry research.
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol structure
2228149-08-2 structure
商品名:1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
CAS番号:2228149-08-2
MF:C11H16ClNO3
メガワット:245.702642440796
CID:6046335
PubChem ID:165656515

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
    • EN300-1979843
    • 2228149-08-2
    • インチ: 1S/C11H16ClNO3/c1-11(14,6-13)7-4-5-8(15-2)10(16-3)9(7)12/h4-5,14H,6,13H2,1-3H3
    • InChIKey: DGFIZWRAUULZMC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C(C=CC=1C(C)(CN)O)OC)OC

計算された属性

  • せいみつぶんしりょう: 245.0818711g/mol
  • どういたいしつりょう: 245.0818711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1979843-0.25g
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
2228149-08-2
0.25g
$906.0 2023-09-16
Enamine
EN300-1979843-10g
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
2228149-08-2
10g
$4236.0 2023-09-16
Enamine
EN300-1979843-5.0g
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
2228149-08-2
5g
$2858.0 2023-06-02
Enamine
EN300-1979843-1.0g
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
2228149-08-2
1g
$986.0 2023-06-02
Enamine
EN300-1979843-0.05g
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
2228149-08-2
0.05g
$827.0 2023-09-16
Enamine
EN300-1979843-2.5g
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
2228149-08-2
2.5g
$1931.0 2023-09-16
Enamine
EN300-1979843-10.0g
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
2228149-08-2
10g
$4236.0 2023-06-02
Enamine
EN300-1979843-0.1g
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
2228149-08-2
0.1g
$867.0 2023-09-16
Enamine
EN300-1979843-0.5g
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
2228149-08-2
0.5g
$946.0 2023-09-16
Enamine
EN300-1979843-1g
1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol
2228149-08-2
1g
$986.0 2023-09-16

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol 関連文献

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-olに関する追加情報

Professional Introduction to 1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol (CAS No. 2228149-08-2)

1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 2228149-08-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The detailed structure of this molecule, featuring a combination of amino, chloro, and methoxy functional groups, positions it as a versatile intermediate in the synthesis of various pharmacologically relevant compounds.

The molecular framework of 1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol consists of a propan-2-ol backbone substituted with a phenyl ring at the second carbon position. This phenyl ring is further modified with two methoxy groups at the 3rd and 4th positions and a chlorine atom at the 2nd position. Such structural modifications contribute to the compound's reactivity and its ability to interact with biological targets in diverse ways. The presence of both amino and hydroxyl groups enhances its solubility in polar solvents, facilitating its use in various chemical reactions and biological assays.

In recent years, there has been a surge in research focusing on the development of novel compounds with potential applications in treating neurological disorders, inflammatory conditions, and other chronic diseases. The structural motifs present in 1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol align well with these therapeutic areas. For instance, the phenyl ring with electron-withdrawing chloro and methoxy substituents can modulate receptor binding affinities, while the amino group provides a site for further functionalization or interaction with biological targets. These features make it an attractive candidate for designing next-generation therapeutics.

One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of more complex molecules. Researchers have been exploring its utility in constructing scaffolds for drug candidates that target specific enzymes or receptors involved in disease pathways. The flexibility offered by the propan-2-ol backbone allows for modifications at multiple positions, enabling chemists to fine-tune the properties of derived compounds. This adaptability has led to several innovative synthetic strategies being developed around this molecule.

The pharmacological profile of 1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol has been studied extensively in vitro and in vivo. Initial studies have revealed that this compound exhibits inhibitory activity against certain enzymes implicated in inflammation and oxidative stress. These findings are particularly intriguing given the growing interest in developing anti-inflammatory agents that leverage similar structural features. Additionally, preliminary data suggest that it may interact with neurotransmitter systems, raising possibilities for applications in managing neurological conditions.

The synthesis of this compound presents unique challenges due to its complex structural requirements. However, advances in synthetic methodologies have made it increasingly feasible to produce high-purity samples for research purposes. Modern techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations have been instrumental in achieving efficient synthetic routes. These developments not only facilitate access to 1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol but also provide valuable insights into optimizing synthetic pathways for other complex molecules.

In conclusion, 1-amino-2-(2-chloro-3,4-dimethoxyphenyl)propan-2-ol (CAS No. 2228149-08-2) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities position it as a key intermediate in drug discovery efforts targeting various diseases. As research continues to uncover new therapeutic applications and synthetic strategies, this compound is poised to play an increasingly important role in the development of innovative treatments for human health.

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